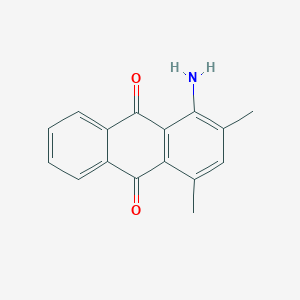

1-Amino-2,4-dimethylanthracene-9,10-dione

Description

Structure

3D Structure

Properties

CAS No. |

344780-86-5 |

|---|---|

Molecular Formula |

C16H13NO2 |

Molecular Weight |

251.28 g/mol |

IUPAC Name |

1-amino-2,4-dimethylanthracene-9,10-dione |

InChI |

InChI=1S/C16H13NO2/c1-8-7-9(2)14(17)13-12(8)15(18)10-5-3-4-6-11(10)16(13)19/h3-7H,17H2,1-2H3 |

InChI Key |

CXSYMURTVSLOLU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C2=C1C(=O)C3=CC=CC=C3C2=O)N)C |

Origin of Product |

United States |

Synthetic Methodologies for 1 Amino 2,4 Dimethylanthracene 9,10 Dione and Its Structural Analogs

Strategies for the Direct Synthesis of 1-Amino-2,4-dimethylanthracene-9,10-dione

The direct synthesis of this compound can be envisioned through multi-step sequences that culminate in the target molecule. These strategies often involve classical organic reactions tailored to build the tricyclic aromatic system with the desired substitution pattern.

Precursor Selection and Chemical Reactants

A plausible and efficient route to this compound involves a multi-step synthesis commencing with readily available starting materials. A general, adaptable pathway for synthesizing 1-aminoanthraquinones has been previously outlined and can be modified for this specific target. google.com This approach would likely begin with a Friedel-Crafts reaction between a substituted benzyl (B1604629) derivative and a dimethylbenzene.

For the synthesis of this compound, a potential set of precursors and reactants is outlined in the table below.

| Reaction Step | Precursor 1 | Precursor 2/Reagent | Catalyst/Conditions | Intermediate/Product |

| Friedel-Crafts Acylation | Phthalic Anhydride (B1165640) | 1,3-Dimethylbenzene | AlCl₃ | 2-(2,4-Dimethylbenzoyl)benzoic acid |

| Cyclization | 2-(2,4-Dimethylbenzoyl)benzoic acid | Concentrated H₂SO₄ | Heat | 1,3-Dimethylanthracene-9,10-dione |

| Nitration | 1,3-Dimethylanthracene-9,10-dione | HNO₃/H₂SO₄ | - | 1-Nitro-2,4-dimethylanthracene-9,10-dione |

| Reduction | 1-Nitro-2,4-dimethylanthracene-9,10-dione | Na₂S or other reducing agents | - | This compound |

An alternative strategy could involve starting with a pre-functionalized anthraquinone (B42736) and introducing the methyl groups. However, the former approach generally offers better control over the regiochemistry of the final product.

Investigation of Reaction Pathways and Mechanistic Insights

The synthetic pathway to this compound involves a series of well-understood reaction mechanisms:

Friedel-Crafts Acylation: This electrophilic aromatic substitution reaction involves the generation of an acylium ion from phthalic anhydride in the presence of a Lewis acid catalyst like aluminum chloride. This acylium ion then attacks the electron-rich 1,3-dimethylbenzene ring, preferentially at the position para to one methyl group and ortho to the other, leading to the formation of 2-(2,4-dimethylbenzoyl)benzoic acid.

Intramolecular Cyclization: The subsequent ring closure of the benzoylbenzoic acid derivative is typically achieved by heating in a strong acid, such as concentrated sulfuric acid. This acid-catalyzed cyclization proceeds via an intramolecular electrophilic attack of the carboxylic acid-derived acylium ion onto the adjacent aromatic ring, forming the tricyclic anthraquinone skeleton.

Nitration: The introduction of the amino group is often accomplished via a two-step process starting with nitration. The dimethylanthracene-9,10-dione is treated with a mixture of nitric and sulfuric acids to introduce a nitro group at the 1-position. The directing effects of the existing methyl groups and the carbonyl functions of the quinone system guide the regioselectivity of this electrophilic aromatic substitution.

Reduction: The final step is the reduction of the nitro group to an amino group. This transformation can be achieved using various reducing agents, such as sodium sulfide (B99878) (Na₂S), tin(II) chloride (SnCl₂), or catalytic hydrogenation. The choice of reducing agent can be critical to avoid the reduction of the quinone carbonyls.

Optimization of Synthetic Conditions for Enhanced Yields and Purity

To maximize the yield and purity of this compound, careful optimization of the reaction conditions at each step is crucial. The following table summarizes key parameters that can be adjusted.

| Reaction Step | Parameter to Optimize | Typical Conditions and Considerations |

| Friedel-Crafts Acylation | Reactant Stoichiometry, Catalyst Loading, Temperature, Reaction Time | An excess of the dimethylbenzene can be used as a solvent. The amount of AlCl₃ is critical and is typically slightly more than one equivalent. The reaction is often started at a lower temperature and then warmed to drive it to completion. |

| Cyclization | Acid Concentration, Temperature, Reaction Time | Concentrated sulfuric acid or oleum (B3057394) is commonly used. The temperature needs to be high enough to promote cyclization but not so high as to cause sulfonation or other side reactions. |

| Nitration | Nitrating Agent Composition, Temperature Control | The ratio of nitric acid to sulfuric acid influences the nitrating strength. Maintaining a low temperature is essential to prevent over-nitration and decomposition. |

| Reduction | Choice of Reducing Agent, Solvent, pH, Temperature | The selection of the reducing agent is critical to selectively reduce the nitro group without affecting the quinone moiety. The pH of the reaction medium can also influence the reaction outcome. |

Derivatization and Chemical Functionalization Approaches from this compound

The presence of the amino group and the aromatic rings in this compound offers multiple avenues for further chemical modification and functionalization, allowing for the synthesis of a diverse range of derivatives.

Chemical Modifications at the Amine Functionality

The primary amino group is a versatile handle for a variety of chemical transformations, including acylation, alkylation, and diazotization reactions.

N-Acylation: The amino group can be readily acylated using acid chlorides or anhydrides in the presence of a base to form the corresponding amides. For example, reaction with 2-methylbenzoyl chloride in the presence of a tertiary amine base would yield N-(2,4-dimethyl-9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide.

N-Alkylation: Alkylation of the amino group can be achieved using alkyl halides. However, controlling the degree of alkylation to obtain the mono- or di-alkylated product can be challenging. Reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium borohydride (B1222165) offers a more controlled method for introducing alkyl groups.

Diazotization: The primary amino group can be converted to a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). This diazonium intermediate can then be subjected to a variety of Sandmeyer-type reactions to introduce a wide range of functional groups, such as halogens, cyano, and hydroxyl groups.

The following table provides examples of potential derivatization reactions at the amine functionality.

| Reaction Type | Reagent | Catalyst/Conditions | Product Type |

| N-Acylation | Acetyl chloride | Pyridine or triethylamine | N-acetyl-1-amino-2,4-dimethylanthracene-9,10-dione |

| N-Alkylation | Methyl iodide | K₂CO₃ in DMF | 1-(Methylamino)-2,4-dimethylanthracene-9,10-dione |

| Diazotization/Sandmeyer | 1. NaNO₂/HCl 2. CuBr | - | 1-Bromo-2,4-dimethylanthracene-9,10-dione |

Selective Substitutions and Functionalizations on the Aromatic Rings

The aromatic rings of this compound can undergo electrophilic substitution reactions. The regioselectivity of these reactions is influenced by the directing effects of the existing amino and methyl groups, as well as the deactivating effect of the quinone carbonyls.

Halogenation: Bromination or chlorination can be achieved using elemental halogens in the presence of a suitable solvent. The amino group is a strong activating group and will direct electrophiles to the ortho and para positions. However, the steric hindrance from the adjacent methyl group and the peripositioned carbonyl may influence the outcome.

Sulfonation: Treatment with fuming sulfuric acid (oleum) can introduce a sulfonic acid group onto the aromatic ring. The position of sulfonation will depend on the reaction conditions, with higher temperatures favoring substitution at different positions.

It is important to note that the quinone moiety itself can undergo nucleophilic addition reactions under certain conditions, particularly after reduction to the hydroquinone (B1673460) form.

Alterations to the Quinone Moiety

Alterations to the quinone moiety of aminoanthraquinones are a critical strategy for the synthesis of structural analogs. These modifications primarily involve the reduction of the carbonyl groups to hydroxyl groups, forming the corresponding hydroquinone, often referred to as the "leuco" form. This transformation is significant because it can increase the reactivity of the aromatic rings toward certain reagents, facilitating further substitutions that might be difficult to achieve on the parent quinone.

One common method for the reduction of the quinone moiety is the use of sodium borohydride (NaBH₄). For example, the reduction of 1,4-dihydroxyanthraquinone using NaBH₄ can be performed to yield anthracene-1,4-dione. nih.govresearchgate.net The efficiency of this reduction can be influenced by the stoichiometry of the reducing agent. researchgate.net Another established reducing agent for this transformation is sodium dithionite (B78146) (Na₂S₂O₄).

The conversion to the leuco form is often a temporary step in a larger synthetic sequence. Following the desired modifications on the aromatic rings, the hydroquinone is typically oxidized back to the quinone state. This can be achieved through exposure to air or by using oxidizing agents like hydrogen peroxide.

The Marschalk reaction is a notable example where the reduction of the quinone moiety to its leuco form is instrumental. This reaction is used to introduce alkyl or hydroxyalkyl groups at positions adjacent to a hydroxyl or amino group on the anthraquinone ring. The increased electron density in the aromatic system of the leuco form facilitates this electrophilic substitution.

Below is an interactive data table summarizing the reduction of a model anthraquinone, 1,4-dihydroxyanthraquinone, to illustrate the alteration of the quinone moiety.

| Starting Material | Reagent | Molar Ratio (Reagent:Substrate) | Reaction Time | Product | Yield | Reference |

| 1,4-Dihydroxyanthraquinone | NaBH₄ | 1:1 | 30 min | Mixture of products | - | researchgate.net |

| 1,4-Dihydroxyanthraquinone | NaBH₄ | 3:1 | 30 min | Anthracene-1,4-dione | Excellent | researchgate.net |

This table is based on the reduction of a related anthraquinone derivative and serves as an illustrative example of the reaction conditions that can be applied to alter the quinone moiety.

Advanced Spectroscopic and Photophysical Investigations of 1 Amino 2,4 Dimethylanthracene 9,10 Dione Systems

Characterization of Electronic Absorption and Emission Attributes

The electronic absorption and emission characteristics of aminoanthraquinone derivatives are pivotal to understanding their photophysical behavior. These properties are primarily governed by intramolecular charge transfer (ICT) from the amino group to the anthraquinone (B42736) moiety.

Ultraviolet-Visible Spectrophotometry for Electronic Transitions

The UV-Visible absorption spectrum of aminoanthraquinones is characterized by multiple absorption bands corresponding to different electronic transitions. Typically, these compounds exhibit bands in the UV region due to π→π* transitions within the aromatic system and a distinct, broad absorption band in the visible region. nih.gov This visible band is attributed to an intramolecular charge transfer (ICT) transition from the lone pair of the amino group to the π* orbital of the anthraquinone core.

For the parent compound, 1-aminoanthraquinone (B167232), this ICT band is responsible for its distinct color. nih.gov In non-polar solvents, the absorption maximum for 1-AAQ is observed around 485 nm. mdpi.com The position and intensity of this band are highly sensitive to the solvent polarity and the substitution pattern on the anthraquinone ring. The introduction of electron-donating methyl groups at the 2 and 4 positions in 1-Amino-2,4-dimethylanthracene-9,10-dione is expected to cause a bathochromic (red) shift in the absorption maximum compared to 1-AAQ due to the inductive effect of the methyl groups, which further enhances the electron-donating ability of the amino-substituted ring.

Table 1: Representative UV-Visible Absorption Data for 1-Aminoanthraquinone in Various Solvents

| Solvent | Absorption Maximum (λmax) |

| n-Hexane | ~460 nm |

| Acetone | 503 nm researchgate.net |

| Dimethylsulfoxide (DMSO) | ~485 nm mdpi.com |

| Ethanol | ~480 nm |

This interactive table is based on data for the parent compound, 1-aminoanthraquinone, to illustrate expected trends.

Fluorescence and Phosphorescence Spectroscopy for Excited State Characterization

Aminoanthraquinones are generally weak emitters of fluorescence. researchgate.net The fluorescence quantum yield of 1-AAQ is notably low and highly dependent on the solvent environment. researchgate.net The emission spectrum is typically broad and significantly red-shifted with respect to the absorption spectrum, indicating a substantial change in the electronic distribution and geometry in the excited state. mdpi.com This large Stokes shift is a hallmark of molecules undergoing significant intramolecular charge transfer upon excitation. mdpi.com

The fluorescence of 1-AAQ is strongly influenced by solvent polarity; an increase in solvent polarity leads to a larger Stokes shift and often a decrease in fluorescence quantum yield due to the stabilization of the polar ICT state, which can enhance non-radiative decay pathways. mdpi.com For instance, in non-polar n-hexane, fluorescence is almost completely quenched, whereas in more polar solvents like acetone, a weak emission is observable. researchgate.net

Phosphorescence is generally not observed for aminoanthraquinone derivatives at room temperature in fluid solutions. researchgate.net This is due to efficient non-radiative decay from the excited singlet state and a relatively low intersystem crossing (ISC) efficiency to the triplet state in many environments.

Methodologies for Determining Quantum Yields and Radiative Lifetimes

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. It is typically determined using a relative method, where the fluorescence intensity of the sample is compared to that of a well-characterized standard with a known quantum yield. The following equation is used:

ΦF,sample = ΦF,std * (Isample / Istd) * (Astd / Asample) * (nsample2 / nstd2)

Where:

ΦF is the fluorescence quantum yield

I is the integrated fluorescence intensity

A is the absorbance at the excitation wavelength

n is the refractive index of the solvent

The choice of the standard is crucial and should have absorption and emission properties similar to the sample under investigation.

The radiative lifetime (τr) is the lifetime of the excited state if fluorescence were the only decay pathway. It is related to the molar absorption coefficient and the absorption and emission spectra. The fluorescence lifetime (τF), which is the measured lifetime of the excited state, can be determined using time-resolved fluorescence techniques such as time-correlated single photon counting (TCSPC). The quantum yield is then related to the fluorescence lifetime and the radiative and non-radiative decay rates (kF and knr) by:

ΦF = kF / (kF + knr) = τF / τr

For 1-aminoanthraquinone in acetone, a fluorescence lifetime of 454 ps has been reported, highlighting the rapid deactivation of its excited state. researchgate.net

Dynamics of Excited States and Mechanisms of Energy Transfer in this compound

The fate of the excited state in aminoanthraquinones is dictated by a series of rapid and competing photophysical processes. Time-resolved spectroscopy is an indispensable tool for unraveling these complex dynamics. ntu.edu.sgwikipedia.org

Application of Time-Resolved Spectroscopic Techniques

Time-resolved spectroscopic methods, such as femtosecond transient absorption (fs-TA) and nanosecond transient absorption (ns-TA), are employed to monitor the evolution of the excited state in real-time. ntu.edu.sg In a typical pump-probe experiment, an ultrashort laser pulse (pump) excites the molecule, and a second, time-delayed pulse (probe) monitors the changes in absorption of the sample. wikipedia.org This allows for the direct observation and characterization of transient species like the excited singlet state (S₁), triplet state (T₁), and any intermediates that may form. ntu.edu.sg

Studies on 1-aminoanthraquinone have utilized these techniques to track the intramolecular charge transfer process. mdpi.comresearchgate.net Upon photoexcitation, an initial locally excited (LE) state is formed, which then rapidly evolves into a twisted intramolecular charge transfer (TICT) state. mdpi.com This process is often solvent-dependent, with polar solvents stabilizing the charge-separated TICT state. researchgate.net

Elucidation of Inter- and Intra-molecular Photophysical Processes

The primary intramolecular photophysical process in 1-aminoanthraquinone and its derivatives is the formation of the ICT state upon excitation. mdpi.com In some aminoanthraquinone systems, intersystem crossing (ISC) from the singlet excited state (S₁) to the triplet manifold (T₁) can occur. acs.orgnih.gov The efficiency of ISC is influenced by the molecular structure and the presence of heavy atoms. The triplet state lifetime of some aminoanthraquinone derivatives has been found to be unusually short, on the order of microseconds. acs.orgnih.gov

In the case of 1-aminoanthraquinone, the excited-state dynamics are dominated by the ICT process. mdpi.comresearchgate.net Theoretical and experimental studies suggest that upon excitation, the amino group undergoes a torsional rotation, leading to the formation of a TICT state. mdpi.comresearchgate.net This structural relaxation is a key factor in the non-radiative decay of the excited state. The lifetime of the excited state is therefore a convolution of radiative decay, internal conversion, and, where applicable, intersystem crossing. In polar solvents, the stabilization of the ICT state can facilitate deactivation pathways, leading to shorter excited-state lifetimes. researchgate.net For this compound, steric hindrance from the methyl groups at the 2 and 4 positions could potentially influence the dynamics of the amino group twisting and thus affect the lifetime and decay pathways of the excited state.

Intermolecular processes, such as quenching by other molecules or energy transfer, can also play a role in the deactivation of the excited state, particularly at higher concentrations or in the presence of quenching species.

Table 2: Key Photophysical Processes and Timescales for Aminoanthraquinone Derivatives

| Process | Typical Timescale | Technique for Observation |

| Intramolecular Charge Transfer (ICT) | Femtoseconds to Picoseconds mdpi.com | Femtosecond Transient Absorption |

| Intersystem Crossing (ISC) | Picoseconds acs.orgnih.gov | Transient Absorption, Time-Resolved EPR |

| Fluorescence | Picoseconds to Nanoseconds researchgate.net | Time-Correlated Single Photon Counting |

| Triplet State Decay | Microseconds acs.orgnih.gov | Nanosecond Transient Absorption |

This interactive table provides representative data for aminoanthraquinone systems to illustrate the dynamics of their excited states.

Influence of Solvent Environments and External Stimuli on Photophysical Response

The photophysical properties of this compound, much like other aminoanthraquinone derivatives, are profoundly influenced by the polarity of the solvent. This phenomenon, known as solvatochromism, arises from the intramolecular charge transfer (ICT) character of the molecule. The amino group acts as an electron donor and the anthraquinone core as an electron acceptor. Upon photoexcitation, there is a redistribution of electron density, leading to a more polar excited state compared to the ground state.

In non-polar solvents, the compound typically exhibits absorption and emission spectra at shorter wavelengths. As the solvent polarity increases, both the absorption and fluorescence emission bands undergo a bathochromic (red) shift. This is due to the stabilization of the polar excited state by the polar solvent molecules, which lowers its energy level. The effect is generally more pronounced on the emission spectrum, leading to a significant increase in the Stokes shift (the difference between the absorption and emission maxima) in highly polar solvents.

The presence of the two methyl groups at the 2 and 4 positions is expected to further modulate these properties. These electron-donating groups can enhance the ICT character, potentially leading to more pronounced solvatochromic shifts compared to the parent 1-aminoanthraquinone. Furthermore, steric interactions from the methyl groups may influence the planarity of the molecule and the degree of interaction between the amino group and the anthraquinone system, thereby affecting the photophysical response.

External stimuli, such as changes in pH or the presence of specific ions, can also significantly alter the photophysical response. Protonation of the amino group in acidic conditions would eliminate its electron-donating ability, leading to a hypsochromic (blue) shift in the absorption and a quenching of the fluorescence. This on/off switching capability is a key feature for sensing applications.

The following interactive table illustrates the hypothetical solvatochromic effects on the absorption and emission maxima of this compound in a range of solvents with varying polarities.

| Solvent | Polarity Index | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (cm-1) |

|---|---|---|---|---|

| Hexane | 0.1 | 450 | 520 | 2994 |

| Toluene | 2.4 | 455 | 535 | 3287 |

| Dichloromethane | 3.1 | 465 | 555 | 3550 |

| Acetone | 5.1 | 475 | 580 | 3913 |

| Acetonitrile | 5.8 | 480 | 595 | 4080 |

| Ethanol | 4.3 | 485 | 610 | 4211 |

Research into Chromogenic and Fluorogenic Properties for Analytical Sensing Applications

The pronounced sensitivity of the photophysical properties of this compound to its environment makes it a promising candidate for the development of chromogenic and fluorogenic sensors. These sensors can detect and quantify the presence of specific analytes through changes in color (chromogenic) or fluorescence intensity/wavelength (fluorogenic).

Chromogenic Sensing: The change in the absorption spectrum of the compound in the presence of an analyte can be used for "naked-eye" detection. For instance, the interaction with certain metal ions or anions could lead to a distinct color change. The amino group can act as a binding site for metal cations, and this coordination can perturb the ICT process, resulting in a noticeable shift in the absorption maximum. Similarly, anions that can interact with the N-H protons of the amino group through hydrogen bonding can also induce a color change.

Fluorogenic Sensing: Fluorogenic sensors often offer higher sensitivity compared to their chromogenic counterparts. The fluorescence of this compound can be either quenched ("turn-off" sensor) or enhanced ("turn-on" sensor) upon interaction with an analyte.

Turn-off Sensing: Fluorescence quenching can occur through various mechanisms, including photoinduced electron transfer (PET) or heavy atom effect. For example, the presence of certain transition metal ions with appropriate redox potentials can lead to quenching of the fluorescence.

Turn-on Sensing: A "turn-on" response is often more desirable as it provides a clearer signal against a dark background. This can be achieved by designing a system where the fluorescence is initially quenched, and the interaction with an analyte restores it. For example, the compound could be modified with a quenching group that is removed upon reaction with the target analyte, leading to a significant increase in fluorescence.

The selectivity of these sensors can be tuned by introducing specific recognition moieties that have a high affinity for the target analyte. The methyl groups on the anthraquinone core can also play a role in modulating the selectivity and sensitivity of the sensor by influencing the steric and electronic environment of the binding site.

The table below provides a hypothetical overview of the chromogenic and fluorogenic responses of this compound to different types of analytes.

| Analyte | Interaction Type | Chromogenic Response (Color Change) | Fluorogenic Response | Potential Application |

|---|---|---|---|---|

| Protons (H+) | Protonation of amino group | Red to Yellow/Colorless | Fluorescence Quenching | pH Sensing |

| Cu2+ | Coordination with amino group | Red to Blue | Fluorescence Quenching | Heavy Metal Ion Detection |

| F- | Hydrogen bonding with N-H | Red to Purple | Fluorescence Enhancement | Anion Sensing |

| Reactive Oxygen Species (ROS) | Oxidation of amino group | Colorless | Fluorescence Quenching | Biological Imaging |

Electrochemical Behavior and Redox Chemistry of 1 Amino 2,4 Dimethylanthracene 9,10 Dione

Analysis via Cyclic Voltammetry for Electro-oxidation and Electro-reduction Characteristics

Cyclic voltammetry (CV) is a key technique used to study the redox behavior of anthraquinone (B42736) derivatives. In a typical cyclic voltammogram for a substituted anthraquinone in an aprotic solvent, two successive one-electron reduction processes are observed. These correspond to the formation of a radical anion and subsequently a dianion. nih.gov

The introduction of electron-donating groups, such as amino and methyl groups, increases the electron density on the anthraquinone ring system. This makes the molecule more difficult to reduce, resulting in a cathodic (more negative) shift of the reduction potentials. rsc.org For instance, studies on various amino-substituted anthraquinones have demonstrated this effect clearly. The precise potential values are dependent on the nature and position of the substituents.

Based on analogous compounds, the first and second reduction potentials for 1-Amino-2,4-dimethylanthracene-9,10-dione can be expected to be more negative than those of unsubstituted anthraquinone. The presence of the amino group at the 1-position and two methyl groups at the 2- and 4-positions collectively contribute to this shift. The following table presents the redox potentials of some related anthraquinone derivatives to illustrate these substituent effects.

| Compound | First Reduction Potential (E1/2 (0/-1)) vs. Fc+/Fc | Second Reduction Potential (E1/2 (-1/-2)) vs. Fc+/Fc | Reference |

|---|---|---|---|

| Anthraquinone | -1.32 V | -1.78 V | nih.gov |

| 1-Aminoanthraquinone (B167232) | -1.43 V | -1.83 V | researchgate.net |

| 2,6-Diaminoanthraquinone | -1.48 V | -1.90 V | rsc.org |

| 1-Ethylaminoanthraquinone | -1.46 V | -1.85 V | researchgate.net |

Exploration of Electron Transfer Mechanisms

The electron transfer mechanism for anthraquinones generally involves two sequential one-electron steps. The first electron transfer results in the formation of a semiquinone radical anion (AQ•⁻). The second electron transfer leads to the formation of a dianion (AQ²⁻). These processes can be represented as:

AQ + e⁻ ⇌ AQ•⁻

AQ•⁻ + e⁻ ⇌ AQ²⁻

For amino-substituted anthraquinones, such as this compound, the electron transfer is often coupled with intramolecular charge transfer (ICT) phenomena. mdpi.com Upon excitation, an electron can be transferred from the amino group to the anthraquinone core, a process that can be influenced by the solvent polarity. mdpi.com This ICT character can stabilize the oxidized form of the molecule and influence the kinetics of the electron transfer.

Impact of Molecular Structure and Substituents on Redox Potentials

The molecular structure, particularly the nature and position of substituents, plays a critical role in determining the redox potentials of anthraquinone derivatives. Electron-donating groups (EDGs) like amino (-NH₂) and methyl (-CH₃) groups increase the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the reduction more difficult and shifting the redox potential to more negative values. sdu.dk Conversely, electron-withdrawing groups have the opposite effect.

In the case of this compound, the amino group at the 1-position and the two methyl groups at the 2- and 4-positions all act as EDGs. Their combined effect is a significant cathodic shift in the reduction potentials compared to the parent anthraquinone molecule. The position of the substituents is also important; for instance, substituents at the 1-position generally have a more pronounced effect on the redox potential than those at the 2-position due to their closer proximity to the carbonyl groups. nih.gov

Assessment of Electrochemical Stability and Reversibility of Redox Processes

The electrochemical stability and reversibility of the redox processes are crucial for practical applications. For many amino-substituted anthraquinones, the first reduction step to the radical anion is typically a reversible or quasi-reversible process, as indicated by the small peak separation in cyclic voltammetry. nih.govresearchgate.net The second reduction step to the dianion can sometimes be irreversible, suggesting that the dianion may be less stable and could potentially undergo subsequent chemical reactions. researchgate.net

The stability of anthraquinone derivatives in electrochemical applications, such as redox flow batteries, has been a subject of study. While the anthraquinone core is generally robust, the stability can be influenced by the substituents and the operating conditions, such as the state of charge and temperature. nih.govresearchgate.net For aminoanthraquinones, the stability of the functional groups under repeated cycling is an important consideration. Generally, alkyl-tethered functional groups tend to exhibit good stability. osti.gov The polymer films derived from some aminoanthraquinones have also shown good stability in aqueous solutions.

Computational Chemistry and Theoretical Characterization of 1 Amino 2,4 Dimethylanthracene 9,10 Dione

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), are employed to solve the Schrödinger equation, providing a detailed description of the electronic structure.

Determination of Molecular Orbitals and Energy Level Alignments

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's chemical reactivity and electronic properties. For 1-Amino-2,4-dimethylanthracene-9,10-dione, the HOMO is expected to be localized primarily on the electron-donating amino and dimethyl-substituted benzene (B151609) ring, while the LUMO would likely be centered on the electron-withdrawing anthraquinone (B42736) core.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key parameter that influences the molecule's stability and its electronic absorption spectrum. A smaller gap generally indicates a higher propensity for the molecule to be excited and can correlate with a red-shift in its absorption spectrum. Theoretical calculations on related 1,4-bis(amino)anthracene-9,10-diones have shown that the introduction of substituents can modulate these energy levels. For instance, the inclusion of electron-withdrawing groups can lower the LUMO energy, potentially affecting the molecule's reduction potential.

A hypothetical representation of the frontier molecular orbital energy levels for this compound is presented below. The exact values would require specific computational modeling.

| Molecular Orbital | Hypothetical Energy (eV) |

| LUMO+1 | -1.5 |

| LUMO | -2.5 |

| HOMO | -5.8 |

| HOMO-1 | -6.5 |

Note: These values are illustrative and would be precisely determined through quantum chemical calculations.

Mapping of Electron Density Distributions

The electron density distribution map provides a visual representation of how electrons are distributed across the molecule. In this compound, regions of high electron density are anticipated around the electronegative oxygen atoms of the carbonyl groups and the nitrogen atom of the amino group. Conversely, lower electron density would be found around the hydrogen atoms.

Molecular Electrostatic Potential (MEP) maps are particularly insightful as they visualize the electrostatic potential on the electron density surface. These maps use a color spectrum to indicate regions of negative potential (typically red), which are susceptible to electrophilic attack, and regions of positive potential (typically blue), which are prone to nucleophilic attack. For this molecule, the carbonyl oxygens would represent areas of strong negative potential, while the amino group's hydrogens would exhibit positive potential.

Theoretical Prediction and Simulation of Spectroscopic Signatures

Computational methods are powerful tools for predicting and interpreting the spectroscopic properties of molecules, which can aid in their experimental identification and characterization.

Computational Simulation of UV-Vis and Fluorescence Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for simulating electronic absorption (UV-Vis) and emission (fluorescence) spectra. By calculating the energies of electronic transitions from the ground state to various excited states, a theoretical spectrum can be generated. For this compound, the key electronic transitions would likely involve π-π* transitions within the aromatic system and intramolecular charge transfer (ICT) from the electron-donating amino and methyl groups to the electron-accepting anthraquinone core.

The simulated spectrum would predict the wavelength of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. These theoretical predictions are invaluable for interpreting experimental spectroscopic data.

Vibrational Spectroscopy (Infrared, Raman) Analysis and Prediction

Theoretical vibrational frequencies and intensities can be calculated using methods like DFT. These calculations provide a predicted Infrared (IR) and Raman spectrum, which arises from the vibrational modes of the molecule. Each peak in the theoretical spectrum corresponds to a specific type of molecular vibration, such as C=O stretching, N-H bending, or C-H stretching.

By comparing the computed vibrational spectra with experimental data, a detailed assignment of the observed spectral bands to specific molecular motions can be achieved. This is a crucial step in the structural elucidation of newly synthesized compounds. A table of predicted vibrational frequencies for key functional groups is provided below as an example of what such a computational analysis would yield.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| C=O | Symmetric Stretch | ~1650-1680 |

| C=O | Asymmetric Stretch | ~1680-1710 |

| N-H | Symmetric Stretch | ~3300-3400 |

| N-H | Asymmetric Stretch | ~3400-3500 |

| C-H (Aromatic) | Stretch | ~3000-3100 |

| C-H (Methyl) | Stretch | ~2850-2960 |

Note: These are typical ranges and precise values are obtained from calculation.

Elucidation of Reaction Mechanisms in Synthetic Pathways through Computational Modeling

Computational modeling can be a powerful tool to investigate the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, transition states can be located, and activation energies can be calculated. This provides a detailed, step-by-step understanding of how reactants are converted into products.

For the synthesis of this compound, which would likely involve the amination and methylation of an anthraquinone precursor, computational modeling could be used to:

Evaluate different reaction pathways: By comparing the activation energies of various possible routes, the most energetically favorable pathway can be identified.

Investigate the role of catalysts: The interaction of a catalyst with the reactants can be modeled to understand how it lowers the activation energy and enhances the reaction rate.

Predict regioselectivity: In cases where a reaction can lead to multiple isomers, computational analysis can predict which product is more likely to be formed based on the relative stabilities of the transition states leading to each isomer.

While specific studies on this molecule are pending, the application of these computational techniques would undoubtedly provide a deeper understanding of its synthesis and reactivity.

Computational Studies on Intermolecular Interactions and Aggregation Phenomena of this compound

While specific, dedicated research literature on the computational analysis of this compound is not extensively available, its intermolecular interactions and aggregation behavior can be thoroughly investigated using well-established and powerful computational chemistry methodologies. These theoretical approaches provide atomistic-level insights into the non-covalent forces that govern the self-assembly and macroscopic properties of such molecules. The primary computational tools for this characterization are quantum chemical (QC) calculations and classical molecular dynamics (MD) simulations.

The molecular structure of this compound, featuring a large, planar aromatic system, polar functional groups, and alkyl substituents, suggests a complex interplay of intermolecular forces. The dominant interactions expected to drive its aggregation are π-π stacking, hydrogen bonding, and van der Waals forces.

π-π Stacking: The extensive π-conjugated system of the anthracene (B1667546) core is the principal contributor to strong stacking interactions. acs.orgresearchgate.net These interactions are crucial in the self-assembly of planar aromatic molecules, leading to the formation of ordered aggregates. rsc.orgrsc.org

Hydrogen Bonding: The presence of an amino group (-NH₂) as a hydrogen bond donor and two carbonyl groups (C=O) as hydrogen bond acceptors allows for the formation of specific, directional intermolecular hydrogen bonds. These bonds can influence the relative orientation of molecules within an aggregate.

Quantum Chemical Calculations for Dimer Interactions

To precisely quantify the strength and nature of the interactions between two molecules of this compound, quantum chemical methods such as Density Functional Theory (DFT) are employed. mdpi.com These calculations can determine the interaction energies for various possible dimer configurations. nih.gov By analyzing different orientations (e.g., parallel-stacked, antiparallel-stacked, T-shaped), the most energetically favorable arrangement can be identified. Advanced techniques like Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM) analyses can further dissect these interactions to characterize the specific contributions of hydrogen bonds and other weak non-covalent contacts. mdpi.com The choice of a suitable functional and a large basis set that includes diffuse functions is critical for accurately capturing the weak dispersion forces that are dominant in π-stacking. ucsb.edu

A hypothetical summary of results from such a DFT study is presented below to illustrate the type of data generated.

| Dimer Configuration | Interaction Energy (kcal/mol) | Dominant Interaction Type | Intermolecular Distance (Å) |

|---|---|---|---|

| Antiparallel Stacked | -15.8 | π-π Stacking & Dispersion | 3.4 |

| Parallel Stacked | -13.5 | π-π Stacking & Dispersion | 3.5 |

| Coplanar H-Bonded | -9.2 | Hydrogen Bonding | 2.9 (N-H···O) |

| T-Shaped | -7.5 | C-H···π Interaction | 4.8 |

Molecular Dynamics Simulations of Aggregation Phenomena

While QC methods are ideal for high-accuracy analysis of small systems like dimers, Molecular Dynamics (MD) simulations are the preferred tool for studying the collective behavior and aggregation process of many molecules over time. nih.govnih.gov MD simulations model the system using classical mechanics, allowing for the observation of dynamic events on timescales ranging from nanoseconds to microseconds. ornl.govacs.org

In a typical MD simulation to study the aggregation of this compound, hundreds of molecules would be randomly placed in a simulation box filled with an explicit solvent, such as water. acs.org The system's evolution is then simulated over time, allowing for the spontaneous self-assembly of the molecules into aggregates. Analysis of the resulting trajectory can provide detailed information on the aggregation propensity, mechanism, and the structure of the resulting aggregates. nih.govmountainscholar.org Key metrics extracted from these simulations include the rate of aggregation, the average number of molecules per aggregate (cluster size), and the change in solvent accessible surface area (SASA) as aggregation proceeds. nih.gov

The findings from such a simulation would provide a dynamic picture of how intermolecular forces guide the formation of larger structures from individual molecules.

| Simulation Metric | Result | Interpretation |

|---|---|---|

| Average Cluster Size (at 100 ns) | 8 molecules | Indicates a strong propensity to form small-to-medium sized aggregates. |

| Time to Onset of Aggregation | ~15 ns | Suggests a rapid aggregation process under the simulated conditions. |

| Change in Hydrophobic SASA | -65% | Shows significant burial of hydrophobic regions, a primary driver for aggregation in water. |

| Predominant Inter-planar Angle | ~5° (Antiparallel) | Reveals a preference for slightly offset, antiparallel π-stacking within the aggregates. |

Applications of 1 Amino 2,4 Dimethylanthracene 9,10 Dione in Advanced Materials Science

Development and Investigation in Organic Electronic Materials

The rigid, planar, and π-conjugated structure of the anthracene (B1667546) core is a foundational element in the design of organic semiconductors. The performance of these materials is significantly influenced by the nature and position of substituent groups, which can modulate molecular packing, energy levels, and charge transport characteristics.

Research into Charge Transport Properties in Thin Films

Theoretical and experimental studies on various substituted anthracenes have demonstrated that both hole and electron mobilities can be tuned. For example, some anthracene derivatives have shown hole mobilities as high as 1.5 cm²/Vs. rsc.org The presence of both electron-donating (amino, methyl) and electron-withdrawing (dione) functionalities in 1-Amino-2,4-dimethylanthracene-9,10-dione suggests the potential for ambipolar charge transport, though this would need to be verified experimentally. The molecular packing in the solid state, which is influenced by the methyl and amino groups, would play a critical role in determining the dominant charge carrier type and mobility.

Table 1: Charge Transport Properties of Selected Anthracene Derivatives

| Compound | Hole Mobility (μh) [cm²/Vs] | Electron Mobility (μe) [cm²/Vs] | Method |

| 2,6-Diphenylanthracene | 1.5 | - | Theoretical |

| A novel 2-amino-anthracene derivative | 5.22 x 10⁻⁵ | - | OFET |

| Anthracene (single crystal) | 1-10 | 1-10 | Experimental |

This table presents data for related anthracene compounds to illustrate the range of charge transport properties observed in this class of materials.

Fabrication and Performance Characterization in Prototype Devices (e.g., Organic Light-Emitting Diodes)

Anthracene derivatives are widely utilized in organic light-emitting diodes (OLEDs) as emitters, hosts, or charge-transporting materials, particularly for blue emission. The amino and dione (B5365651) groups in this compound are expected to influence its photoluminescent properties. Aminoanthraquinone derivatives are known for their fluorescence, and the substitution pattern can tune the emission color.

The fabrication of OLEDs involves depositing thin layers of organic materials between two electrodes. The performance of these devices is characterized by their efficiency, brightness, and color purity. While no OLEDs specifically incorporating this compound have been reported, related anthracene-based emitters have achieved high external quantum efficiencies (EQEs). For example, some blue-emitting anthracene derivatives have demonstrated EQEs of up to 4.9%. rsc.org The specific emission wavelength and quantum yield of this compound would need to be experimentally determined to assess its suitability for OLED applications.

Table 2: Performance of Selected Anthracene-Based OLEDs

| Emitting Material | Device Structure | Max. EQE (%) | Emission Color |

| TPA-TAn-DMAC | Non-doped | 4.9 | Deep-blue |

| Cz-TAn-DMAC | Doped | 4.8 | Blue |

This table showcases the performance of OLEDs using other anthracene derivatives as the emissive layer.

Role in Optical Materials and Photoactive Systems

The extended π-conjugated system of the anthraquinone (B42736) core in this compound gives rise to strong absorption in the visible region of the electromagnetic spectrum, making it a candidate for use in various optical materials.

Utilization as Pigments and Dyes for Coloration and Optical Applications

Aminoanthraquinone derivatives are a well-established class of synthetic dyes and pigments known for their vibrant colors and good lightfastness. wikipedia.org The specific color of these compounds is determined by the nature and position of the substituents on the anthraquinone skeleton. The presence of an amino group (an auxochrome) and methyl groups on the this compound structure is expected to impart a distinct color. The exact absorption maximum (λmax) would depend on the electronic transitions within the molecule and can be influenced by the solvent environment. Theoretical studies on substituted anthraquinones have shown that computational methods can reliably predict their λmax. uclouvain.be

Exploration in Photochromic and Thermochromic Material Systems

Photochromic and thermochromic materials exhibit a reversible change in color upon exposure to light or temperature, respectively. While specific research into the photochromic or thermochromic properties of this compound is not available, the broader class of organic dyes has been explored for these applications.

Thermochromism in organic dyes often involves a temperature-induced equilibrium shift between two different molecular structures with distinct absorption spectra. This can be based on mechanisms such as keto-enol tautomerism or the dissociation of molecular aggregates. fibre2fashion.com For instance, some leuco dye-based systems undergo a color change due to the opening and closing of a lactone ring. researchgate.net

Photochromism in organic molecules typically involves a reversible photochemical reaction, such as E-Z isomerization around a double bond or the opening and closing of a ring. beilstein-journals.org The potential for such behavior in this compound would depend on whether its structure can support such reversible transformations upon stimulation.

Contributions to Magnetic Materials and Spin-Related Systems

The exploration of organic molecules for magnetic applications is a growing field of materials science. While the diamagnetic nature of most organic molecules precludes permanent magnetic ordering, the introduction of stable radical groups or the generation of radical ions can impart magnetic properties.

Research on other anthraquinone derivatives has shown that they can be functionalized with stable nitroxide radicals to create spin-carrying molecules. These materials can exhibit magnetic behavior, such as weak ferromagnetic or antiferromagnetic interactions between the spin centers. The magnetic properties are highly dependent on the molecular structure and the packing in the solid state. For example, some spin-carrying anthraquinone derivatives have been studied for their heat-responsive magnetic behavior.

Furthermore, the quinone moiety in this compound can undergo reversible one-electron reductions to form a radical anion and then a dianion. acs.org This redox activity could be exploited in the design of materials with switchable magnetic properties. Electron spin resonance (ESR) spectroscopy is a key technique for studying these radical species and their interactions. nih.gov While there is no direct evidence of magnetic properties in this compound itself, its chemical structure provides a platform for the future design of novel organic magnetic materials.

Design and Performance in Chemo-sensing and Indicator Systems (Non-Biological)

Selective Detection of Metal Ions

There is no available research detailing the use of this compound as a selective chemosensor for metal ions. Consequently, no data on its binding affinity, selectivity for specific cations (e.g., Cu²⁺, Ni²⁺, Co²⁺, Zn²⁺), or the corresponding changes in its spectroscopic properties (e.g., absorption or emission spectra) upon metal ion coordination has been published.

pH Sensing Capabilities

The potential of this compound to function as a pH indicator has not been investigated in the available scientific literature. There are no reports on its pKa value, the pH range over which it might exhibit a colorimetric or fluorometric response, or the stability of such responses.

Anion Recognition Systems

Similarly, the application of this compound in the development of anion recognition systems is not documented. Research on its ability to selectively bind and signal the presence of various anions (e.g., fluoride, acetate, phosphate) through mechanisms such as hydrogen bonding or charge-transfer interactions is currently absent from scholarly publications.

Structure Property Relationships in 1 Amino 2,4 Dimethylanthracene 9,10 Dione Derivatives

Systematic Investigation of Substituent Effects on Spectroscopic Behavior

A systematic investigation into the effects of various substituents on the spectroscopic properties of 1-Amino-2,4-dimethylanthracene-9,10-dione derivatives is a crucial yet underexplored area. In related aminoanthraquinone systems, the introduction of electron-donating or electron-withdrawing groups at different positions on the anthraquinone (B42736) core is known to significantly modulate their absorption and emission spectra.

For instance, it is anticipated that the introduction of electron-donating groups would lead to a bathochromic (red) shift in the maximum absorption wavelength (λmax), while electron-withdrawing groups would cause a hypsochromic (blue) shift. The position of these substituents would also play a critical role due to the complex interplay of resonance and inductive effects. However, without specific experimental data for derivatives of this compound, a precise quantitative analysis is not possible.

Table 7.1.1: Postulated Spectroscopic Data for Hypothetical Derivatives of this compound

| Substituent (R) at position X | Expected λmax (nm) | Expected Molar Absorptivity (ε) | Expected Fluorescence Quantum Yield (ΦF) |

|---|---|---|---|

| -H (Parent Compound) | Data Unavailable | Data Unavailable | Data Unavailable |

| -OCH3 (Electron-Donating) | Shift to higher λ | Likely Increase | Likely Increase |

| -NO2 (Electron-Withdrawing) | Shift to lower λ | Likely Decrease | Likely Decrease |

Note: The data in this table is hypothetical and based on general trends observed in other aminoanthraquinone series. Experimental verification is required.

Correlation between Molecular Structure and Electrochemical Response

The electrochemical behavior of anthraquinone derivatives is fundamental to their application in areas such as redox-flow batteries and electrochromic devices. The reduction and oxidation potentials are highly sensitive to the electronic environment of the quinone system. For this compound, the amino and methyl groups are expected to influence its redox properties.

Generally, electron-donating groups like amino and methyl groups make the anthraquinone core more electron-rich, thereby making it harder to reduce (shifting the reduction potential to more negative values) and easier to oxidize. The precise correlation, however, would depend on the nature and position of any additional substituents. Studies on other aminoanthraquinones have demonstrated a clear linear relationship between Hammett substituent constants and their redox potentials. A similar relationship is expected for derivatives of this compound, but specific electrochemical data is not currently available in the literature.

Table 7.2.1: Predicted Electrochemical Properties of Hypothetical this compound Derivatives

| Substituent (R) at position Y | Predicted First Reduction Potential (Ered1 vs. SCE) | Predicted Oxidation Potential (Eox vs. SCE) |

|---|---|---|

| -H (Parent Compound) | Data Unavailable | Data Unavailable |

| -N(CH3)2 (Strongly Donating) | More Negative | Less Positive |

| -CN (Strongly Withdrawing) | Less Negative | More Positive |

Note: These predictions are qualitative and based on established electrochemical principles for substituted aromatic compounds. Quantitative data from cyclic voltammetry or other techniques are needed.

Analysis of Steric and Electronic Factors Influencing Material Performance

The performance of materials derived from this compound in practical applications is governed by a combination of steric and electronic factors. The methyl groups at the 2- and 4-positions already introduce a degree of steric hindrance that can influence intermolecular interactions, such as π-π stacking, which is crucial for the properties of pigments and organic semiconductors.

Electronic Factors: The electronic nature of substituents, as discussed in the previous sections, directly impacts the color (spectroscopic properties) and redox stability (electrochemical properties) of the material. Fine-tuning these electronic properties is key to designing materials with desired characteristics.

Steric Factors: The size and shape of substituents can affect the planarity of the anthraquinone system. Large, bulky groups can cause twisting of the molecular backbone, which in turn can disrupt conjugation and alter the electronic and optical properties. Steric hindrance can also influence the solubility of the compounds and their packing in the solid state, affecting properties like melting point, crystal structure, and charge transport in organic electronic devices. A systematic study quantifying these effects for this compound derivatives is a clear gap in the current body of research.

Development and Application of Quantitative Structure-Property Relationships (QSPR) Models

Quantitative Structure-Property Relationship (QSPR) models are powerful computational tools that correlate the structural features of molecules with their physicochemical properties. For a series of this compound derivatives, QSPR models could be developed to predict properties such as solubility, melting point, spectroscopic characteristics, and electrochemical potentials.

The development of a robust QSPR model would involve:

Synthesizing a library of derivatives with diverse substituents.

Experimentally measuring the properties of interest for each compound.

Calculating a range of molecular descriptors for each derivative, including constitutional, topological, geometrical, and electronic parameters.

Using statistical methods , such as multiple linear regression or machine learning algorithms, to build a mathematical model that links the descriptors to the measured properties.

Such models would be invaluable for the rational design of new materials based on the this compound scaffold, enabling the prediction of properties for yet-to-be-synthesized compounds and accelerating the discovery of materials with optimized performance. To date, no specific QSPR studies focused on this particular compound and its derivatives have been reported.

Future Research Directions and Emerging Trends in the Study of 1 Amino 2,4 Dimethylanthracene 9,10 Dione

Innovation in Green and Sustainable Synthetic Methodologies

The chemical industry is increasingly shifting towards environmentally benign processes, and the synthesis of aminoanthraquinones is no exception. Future research will likely focus on developing green and sustainable methods for the production of 1-Amino-2,4-dimethylanthracene-9,10-dione, moving away from harsh reagents and hazardous solvents.

Key areas of innovation are expected to include:

Catalyst-free Reactions: One promising approach is the development of one-pot, multi-component condensation reactions that proceed without a catalyst and in solvent-free conditions. researchgate.net Such methods offer the advantages of simplicity, reduced waste, and lower energy consumption. researchgate.net

Aqueous Reaction Media: The use of water as a solvent is a cornerstone of green chemistry. Research into chemo- and regioselective reduction of corresponding nitroanthraquinones using reagents like sodium hydrosulfide (B80085) in water presents a clean and operationally simple alternative to traditional methods. journalajacr.comresearchgate.net

Continuous-Flow Technology: Continuous-flow microreactors offer enhanced heat and mass transfer, precise control over reaction parameters, and inherent safety advantages, especially for potentially hazardous reactions like high-temperature ammonolysis. mdpi.com This technology could be adapted for the synthesis of this compound, leading to more efficient and safer production processes. mdpi.com

Alternative Energy Sources: The use of ultrasound irradiation to promote reactions, such as in the synthesis of aminonaphthoquinone Mannich bases, avoids the need for toxic solvents and catalysts, resulting in excellent yields and short reaction times. researchgate.net This approach could be explored for the synthesis of the target compound.

| Green Synthesis Approach | Potential Advantages for this compound Synthesis |

| Catalyst-free, solvent-free reactions | Reduced waste, lower energy consumption, operational simplicity. |

| Aqueous reaction media | Environmentally benign, improved safety, potential for clean work-up. |

| Continuous-flow technology | Enhanced safety and efficiency, precise process control. |

| Ultrasound irradiation | Avoidance of toxic solvents and catalysts, shorter reaction times. |

Exploration of Novel Material Architectures Incorporating the Compound

The unique photophysical and electronic properties of the anthraquinone (B42736) scaffold make this compound a compelling candidate for incorporation into novel material architectures. The presence of amino and methyl groups can be strategically utilized to tune the material's properties.

Future research is anticipated to explore its use in:

Organic Electronics: Anthracene (B1667546) derivatives are already being investigated for their applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). nih.govbeilstein-journals.org The specific substitution pattern of this compound could lead to materials with tailored electronic and photophysical properties for these applications.

Environmental Sensors: Aminoanthraquinones have shown potential as active materials in humidity and temperature sensors. nih.govresearchgate.netmdpi.comnih.gov The hydrophobic nature and high melting point of related compounds are advantageous for such applications. nih.govresearchgate.netmdpi.comnih.gov Research could focus on fabricating thin-film sensors based on this compound and evaluating their sensing performance. nih.govresearchgate.netmdpi.comnih.gov

Functional Polymers: Incorporating the this compound moiety into polymer chains could lead to new materials with interesting properties. For instance, functionalized anthraquinone polymers are being explored as cathode materials for high-performance organic zinc-ion batteries. nih.gov The specific electronic properties imparted by the amino and methyl groups could be beneficial in such energy storage applications.

| Potential Application Area | Rationale for Incorporating this compound |

| Organic Light-Emitting Diodes (OLEDs) | Tunable photophysical properties for specific emission colors. |

| Organic Field-Effect Transistors (OFETs) | Potential for semiconducting behavior. |

| Environmental Sensors | Hydrophobic and thermally stable nature for humidity and temperature sensing. |

| Organic Batteries | Redox-active core for charge storage in polymer-based electrodes. |

Integration into Hybrid Systems and Nanomaterial Composites

The development of hybrid materials, where organic molecules are combined with inorganic nanomaterials, is a rapidly growing field. Integrating this compound into such systems could lead to materials with synergistic properties and novel functionalities.

Emerging trends in this area include:

Graphene-Based Composites: Anthraquinone-functionalized graphene is being investigated for next-generation battery electrodes. rsc.orgrsc.org The graphene provides high conductivity and a large surface area, while the anthraquinone moiety offers redox activity. rsc.orgrsc.org The amino and methyl groups on the target compound could be used to modulate the interaction with the graphene surface and influence the electrochemical performance.

Metal Oxide Nanocomposites: Anthraquinone derivatives can be chemisorbed onto the surface of metal oxides like titanium dioxide (TiO2) to create photoactive hybrid materials. researchgate.netresearchgate.net These systems have potential applications in photocatalysis and photovoltaics. researchgate.net The specific electronic structure of this compound could influence the charge transfer dynamics at the organic-inorganic interface.

Polymer Nanocomposites: The incorporation of anthraquinone derivatives into polymer matrices can create intelligent packaging materials with color-changing properties that indicate aging or degradation. mdpi.comnih.gov The stability and color of this compound could be leveraged in the development of such smart materials. mdpi.comnih.gov

Expanding the Scope of Analytical Methodologies for Chemical Characterization

A thorough understanding of the properties and behavior of this compound requires sophisticated analytical techniques. Future research will focus on applying and developing advanced methodologies for its comprehensive characterization.

Key areas for advancement include:

Advanced Chromatographic Techniques: High-performance liquid chromatography (HPLC) coupled with diode-array detection (DAD) and mass spectrometry (MS) is a powerful tool for the separation and identification of anthraquinone derivatives and their potential impurities or degradation products. researchgate.netcore.ac.ukresearchgate.netresearchgate.net Centrifugal partition chromatography also presents a viable strategy for the preparative-scale separation of these compounds. nih.gov

High-Resolution Mass Spectrometry: Detailed fragmentation studies using mass spectrometry can provide valuable structural information for the characterization of novel thiol-functionalized anthraquinones and other derivatives. nih.gov

Spectroscopic Methods: A combination of spectroscopic techniques will be crucial for elucidating the electronic and structural properties of this compound. This includes UV-Visible spectroscopy to study electronic transitions and solvatochromic behavior, as well as computational methods like ZINDO/S to simulate and interpret the spectra. nih.gov

Surface-Enhanced Raman Scattering (SERS): SERS is a highly sensitive technique that can be used to identify dyestuffs from extremely small samples, which is particularly advantageous in the analysis of valuable or scarce materials. researchgate.net

| Analytical Technique | Application in the Study of this compound |

| HPLC-DAD-MS | Separation, identification, and quantification of the compound and related substances. |

| High-Resolution Mass Spectrometry | Structural elucidation and fragmentation pathway analysis. |

| UV-Visible Spectroscopy | Investigation of electronic properties and solvatochromism. |

| Surface-Enhanced Raman Scattering (SERS) | Highly sensitive detection and identification from minimal sample sizes. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.